3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE
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Overview
Description
3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This particular compound is notable for its unique structure, which includes a pyridyl group and an oxepine ring fused to the pyrazole core.
Preparation Methods
The synthesis of 3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the pyridyl group and the formation of the oxepine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Cyclization: Intramolecular cyclization reactions can lead to the formation of additional ring structures
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism by which 3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE exerts its effects involves interaction with specific molecular targets and pathways. The pyridyl group and the oxepine ring play crucial roles in binding to target molecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
When compared to other pyrazole derivatives, 3,7,7-TRIMETHYL-1-(2-PYRIDYL)-7,8-DIHYDRO-1H-OXEPINO[4,3-C]PYRAZOLE-4,6-DIONE stands out due to its unique structure and diverse reactivity. Similar compounds include:
- 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
- 1-(2-pyridyl)-3,5-dimethylpyrazole
- 4,5-dihydro-1H-pyrazole-3-carboxylic acid derivatives
These compounds share some structural similarities but differ in their specific functional groups and reactivity, making each unique in its applications and properties .
Properties
IUPAC Name |
3,7,7-trimethyl-1-pyridin-2-yl-8H-oxepino[4,3-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-12-10(8-15(2,3)14(20)21-13(12)19)18(17-9)11-6-4-5-7-16-11/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMJFHBOKUUPKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)OC(=O)C(C2)(C)C)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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